molecular formula C14H17NO5 B12220461 1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1301738-57-7

1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B12220461
CAS No.: 1301738-57-7
M. Wt: 279.29 g/mol
InChI Key: QOSOPXPBMXWHEV-UHFFFAOYSA-N
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Description

Proline, 1-(4-ethoxybenzoyl)-4-hydroxy- is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an ethoxybenzoyl group attached to the proline molecule, which imparts unique chemical and biological properties. The compound’s molecular formula is C14H17NO4, and it has a molecular weight of 263.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Proline, 1-(4-ethoxybenzoyl)-4-hydroxy- typically involves the acylation of proline with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Proline, 1-(4-ethoxybenzoyl)-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

Scientific Research Applications

Proline, 1-(4-ethoxybenzoyl)-4-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of Proline, 1-(4-ethoxybenzoyl)-4-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzoyl)proline: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Chlorobenzoyl)proline: Contains a chlorine atom instead of an ethoxy group.

    1-(4-Nitrobenzoyl)proline: Contains a nitro group instead of an ethoxy group

Uniqueness

Proline, 1-(4-ethoxybenzoyl)-4-hydroxy- is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

CAS No.

1301738-57-7

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

1-(4-ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO5/c1-2-20-11-5-3-9(4-6-11)13(17)15-8-10(16)7-12(15)14(18)19/h3-6,10,12,16H,2,7-8H2,1H3,(H,18,19)

InChI Key

QOSOPXPBMXWHEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC(CC2C(=O)O)O

Origin of Product

United States

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